molecular formula C54H105N13O10 B609914 Peptide 399 CAS No. 150398-24-6

Peptide 399

Cat. No. B609914
CAS RN: 150398-24-6
M. Wt: 1096.51
InChI Key: DKHHZKDYCNRLEJ-NVAZTIMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide 399 is an antimicrobial peptide;  an idealized amphiphilic alpha helix.

Scientific Research Applications

Foldamers and Peptidomimetics

Peptide 399 is part of a broader category of molecules known as foldamers, which include peptidomimetics. These foldamers are instrumental in research due to their structural diversity and potential therapeutic applications. They offer innovative approaches in molecular recognition and self-assembly processes, making them valuable in drug design and material science (Hill et al., 2001).

Antimicrobial and Antitumor Activities

Peptide 399, an idealized amphiphilic alpha helix, has shown potent antitumor activity against various human tumor cell lines. Its lytic activity is specific to tumor cells, distinguishing it from other peptides like magainin 2. The research also highlights the effects of serum components on the activity of peptides like 399 (Peck-Miller et al., 2004).

Immunomodulatory Applications

Peptides similar to 399, derived from PR-39, a host defense peptide, demonstrate broad antimicrobial spectrum and immunomodulatory activities. These peptides are involved in processes like wound healing and can induce cytokine production, highlighting their potential in developing alternative antibiotics and in immunotherapy (Veldhuizen et al., 2014).

Peptide Drug Design and Development

Peptide 399's therapeutic potential is part of a larger trend in peptide therapeutics, known for their selectivity, efficacy, and tolerability. New routes in peptide drug design include multifunctional, cell-penetrating peptides and peptide drug conjugates, which are explored to overcome traditional peptide limitations (Fosgerau & Hoffmann, 2015).

Enhancing Pharmacokinetic Properties

Research has explored modifying peptides like 399 to enhance their pharmacokinetic properties. Techniques like site-specific amino acid substitution and lipid modification have been employed to increase peptides' circulating half-lives and biological activities, demonstrating the potential of peptides in clinical applications (Wan et al., 2003).

Data Mining for Peptide Properties

Data mining tools are being used to analyze the physicochemical properties of peptides like 399. These tools help in understanding peptide characteristics and aid in the engineering of new amino acid sequences, thus accelerating research and development in peptide-based therapeutics (Terziyski et al., 2023).

Bioactive Peptides in Functional Ingredients

Peptide 399's applications extend to the field of bioactive peptides, which have been identified in various foods and exhibit a range of bioactivities. Such peptides are being explored for their potential in functional foods, contributing to the prevention of diseases associated with metabolic syndrome and mental health (Lafarga & Hayes, 2014).

properties

CAS RN

150398-24-6

Product Name

Peptide 399

Molecular Formula

C54H105N13O10

Molecular Weight

1096.51

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C54H105N13O10/c1-32(2)27-37(59)46(68)60-38(19-11-15-23-55)47(69)61-39(20-12-16-24-56)48(70)65-44(30-35(7)8)53(75)66-43(29-34(5)6)52(74)62-40(21-13-17-25-57)49(71)64-42(28-33(3)4)51(73)63-41(22-14-18-26-58)50(72)67-45(54(76)77)31-36(9)10/h32-45H,11-31,55-59H2,1-10H3,(H,60,68)(H,61,69)(H,62,74)(H,63,73)(H,64,71)(H,65,70)(H,66,75)(H,67,72)(H,76,77)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

DKHHZKDYCNRLEJ-NVAZTIMOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Peptide 399;  (Leu-lys-lys-leu-leu-lys-leu)2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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